REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[n:4]1[n:5][cH:6][c:7]2[cH:8][c:9]([O:13][CH2:14][c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[cH:10][cH:11][c:12]12.[CH3:25][C:26](=[O:27])[CH3:28].[CH:21]([O-:22])=[O:23].[NH4+:24]>>[C:1]([CH3:2])(=[O:3])[n:4]1[n:5][cH:6][c:7]2[cH:8][c:9]([OH:13])[cH:10][cH:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)n1ncc2cc(OCc3ccccc3)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CC(=O)n1ncc2cc(O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |